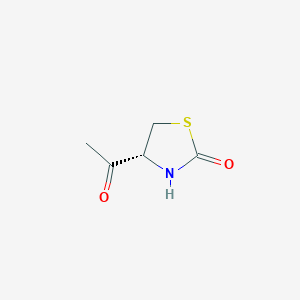

2-Thiazolidinone, 4-acetyl-, (R)-(9CI)

Description

Overview of the Thiazolidinone Core Structure and its Chemical Significance

The thiazolidinone core is a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at either position 2, 4, or 5. nih.govsysrevpharm.org This structure is essentially a saturated derivative of thiazole (B1198619) with a ketone group. The versatility of the thiazolidinone scaffold lies in its capacity for substitution at various positions, primarily on the nitrogen atom and the carbon atoms of the ring, which allows for the synthesis of a vast library of derivatives with distinct properties. orientjchem.org

The chemical significance of the thiazolidinone nucleus is underscored by its prevalence in a wide array of pharmacologically active compounds. ekb.eg Molecules incorporating this scaffold have demonstrated a remarkable diversity of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govekb.eg This has established the thiazolidinone ring as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Classification and Isomerism within the Thiazolidinone Family

Thiazolidinones are classified based on the position of the carbonyl group within the five-membered ring. This leads to three main constitutional isomers: 2-thiazolidinones, 4-thiazolidinones, and 5-thiazolidinones. sysrevpharm.org Further structural diversity is introduced with the addition of an exocyclic double bond or a second carbonyl group, leading to derivatives like thiazolidine-2,4-dione. sysrevpharm.org

The presence of stereocenters in the thiazolidinone ring, often at positions 2, 4, and 5, gives rise to stereoisomerism. The spatial arrangement of substituents at these chiral centers is crucial as it profoundly influences the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity between enantiomers and diastereomers.

The primary distinction between 2-thiazolidinones and 4-thiazolidinones lies in the location of the carbonyl group, which in turn influences their synthesis, reactivity, and applications.

2-Thiazolidinones : In this isomer, the carbonyl group is located at position 2, adjacent to the sulfur atom. These compounds are often synthesized from β-amino thiols or their derivatives. Their chemical reactivity is characterized by reactions involving the N-H proton and the adjacent methylene (B1212753) group.

4-Thiazolidinones : This is the most extensively studied class of thiazolidinones, with the carbonyl group at position 4, adjacent to the nitrogen atom. ekb.eg A common synthetic route involves the cyclocondensation of an amine, a carbonyl compound, and a mercapto-carboxylic acid. orientjchem.org The 4-thiazolidinone (B1220212) scaffold is a cornerstone in the development of a multitude of therapeutic agents. tandfonline.com

The differing placement of the carbonyl and adjacent heteroatoms results in distinct electronic and steric environments, dictating their behavior in chemical reactions and their binding modes with biological macromolecules.

| Feature | 2-Thiazolidinone (B52157) | 4-Thiazolidinone |

|---|---|---|

| Carbonyl Position | Position 2 (C=O adjacent to S) | Position 4 (C=O adjacent to N) |

| Common Synthesis | Cyclization of β-amino thiols | Three-component condensation (amine, carbonyl, mercapto-acid) |

| Research Focus | Studied as chiral auxiliaries and for specific biological activities | Extensively studied, forming the core of many medicinal compounds |

Specific Focus on the 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) Stereoisomer

The compound 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is a specific stereoisomer belonging to the 2-thiazolidinone class. Its structure is defined by a carbonyl group at position 2, an acetyl group at the chiral center on position 4, and an (R) configuration at this center. This molecule is derived from the natural amino acid L-cysteine, which imparts the (R) stereochemistry at the 4-position. The synthesis typically involves the cyclization of N-acetyl-L-cysteine.

The precise stereochemistry and the presence of the acetyl group make this compound a valuable building block in stereoselective synthesis.

| Property | Value |

|---|---|

| IUPAC Name | (R)-1-(2-oxothiazolidin-4-yl)ethan-1-one |

| Molecular Formula | C5H7NO2S |

| Chiral Center | Position 4 (R-configuration) |

| Functional Groups | Thioamide (within the ring), Ketone (acetyl group) |

| Precursor | N-acetyl-L-cysteine |

Chiral thiazolidinone scaffolds, including 2-thiazolidinones and their thione analogs (thiazolidine-2-thiones), are highly valued as chiral auxiliaries in advanced organic synthesis. scielo.org.mx A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to guide a reaction to produce a single desired stereoisomer of a product. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

The effectiveness of chiral thiazolidinones as auxiliaries stems from several factors:

Rigid Conformation : The five-membered ring structure provides a rigid framework that allows for effective shielding of one face of a reactive intermediate (like an enolate), forcing an incoming reagent to approach from the less hindered face.

Predictable Stereocontrol : The stereocenter on the auxiliary (e.g., at position 4) dictates the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Michael additions with a high degree of predictability and diastereoselectivity. scielo.org.mxnih.gov

Facile Removal : The auxiliary can typically be cleaved from the product under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.

Sulfur-containing auxiliaries, like those derived from thiazolidinones, have proven particularly effective in stereoselective acetate (B1210297) aldol reactions, a transformation where traditional oxazolidinone auxiliaries often show poor selectivity. scielo.org.mx The N-acyl derivatives of these chiral thiazolidinones can form chelated intermediates with Lewis acids, creating a highly organized transition state that leads to excellent stereocontrol in the formation of new carbon-carbon bonds. nih.gov The use of these scaffolds is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex, stereochemically defined molecules, which is crucial for the development of new pharmaceuticals. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

143397-35-7 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

(4R)-4-acetyl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |

InChI Key |

IQEYMJPFHFVCBW-BYPYZUCNSA-N |

SMILES |

CC(=O)C1CSC(=O)N1 |

Isomeric SMILES |

CC(=O)[C@@H]1CSC(=O)N1 |

Canonical SMILES |

CC(=O)C1CSC(=O)N1 |

Synonyms |

2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |

Origin of Product |

United States |

Stereochemical Control and Regioselectivity in Chiral Thiazolidinone Synthesis

Strategies for Enantioselective Synthesis of (R)-Thiazolidinones

Mechanistic Insights into Stereoselective Induction

The mechanism for achieving stereoselective induction often relies on the steric influence of a chiral auxiliary, which creates a diastereomeric transition state that favors the formation of one stereoisomer over the other. Chiral auxiliaries such as oxazolidinones and the structurally related thiazolidinethiones are widely employed for this purpose. scielo.org.mxsigmaaldrich.com These auxiliaries are typically derived from readily available chiral sources like amino acids.

In a common synthetic route, an N-acyl derivative of the chiral auxiliary is prepared. The auxiliary then directs the stereoselective addition of nucleophiles. For instance, in an aldol (B89426) reaction, the chiral auxiliary forces the enolate to adopt a specific conformation, exposing one face to electrophilic attack while shielding the other. scielo.org.mxresearchgate.net This facial selectivity is dictated by the bulky groups on the auxiliary, which create a sterically hindered environment.

Computational studies, including Density Functional Theory (DFT) calculations, are instrumental in elucidating these mechanisms. nih.gov By modeling the energy of different transition states, researchers can predict and understand the stereochemical outcome of a reaction. These calculations often reveal that the transition state leading to the major diastereomer is significantly lower in energy than the one leading to the minor product. nih.gov Once the desired stereocenter is set, the chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product. wikipedia.org

Rationalization of Selectivity Based on Allylic Strains

The stereochemical outcome of many asymmetric reactions can be rationalized by considering allylic strain, which refers to the steric strain that arises between substituents on a molecule containing a double bond and an adjacent sp³-hybridized carbon atom. nih.govsemanticscholar.org This concept is applicable to systems beyond simple alkenes, including those with sp² or pseudo-sp² arrangements like amides and N-aryl groups, which are relevant to thiazolidinone precursors. nih.gov

Allylic 1,3-strain (A¹,³ strain) describes the destabilizing interaction between a substituent on the sp² carbon (e.g., the oxygen of a carbonyl group in an N-acyl intermediate) and a substituent on the adjacent sp³ stereocenter. semanticscholar.orggithub.io To minimize this strain, the molecule will preferentially adopt a conformation where the smallest substituent at the stereocenter is positioned near the sp² group.

This conformational preference is key to stereocontrol. The molecule is effectively "locked" into a reactive conformation that exposes one face of a prochiral center to an incoming reagent. For example, in the addition of a nucleophile to an N-enoyl thiazolidinethione auxiliary, the conformation of the enoyl group is controlled by allylic strain between the auxiliary's substituents and the vinyl group. scielo.org.mx This forces the nucleophile to attack from the less hindered face, leading to a highly diastereoselective transformation. researchgate.net The predictability of this model allows for the rational design of chiral auxiliaries and substrates to achieve a desired stereochemical outcome. nih.gov

Regiochemical Investigations in the Formation of Substituted Thiazolidinones

Regioselectivity refers to the control of which atom in a molecule forms a new bond. In the synthesis of thiazolidinones, which often involves the cyclization of multiple components, regioselectivity determines the final substitution pattern on the heterocyclic ring. A classic example is the Hantzsch synthesis for the related thiazole (B1198619) ring, where an α-haloketone reacts with a thioamide. The reaction mechanism inherently controls the final placement of substituents. chemhelpasap.comsynarchive.com

The most common method for synthesizing 2,3-disubstituted 4-thiazolidinones is a one-pot, three-component reaction between an amine, an aldehyde, and thioglycolic acid. nih.gov The initial step is the formation of a Schiff base (imine) from the amine and aldehyde. Thioglycolic acid then undergoes a cyclocondensation reaction with the imine. The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the C=N double bond, followed by an intramolecular cyclization via amide formation to yield the 2,3-disubstituted 4-thiazolidinone (B1220212) ring. nih.govjmchemsci.com The regiochemistry is thus fixed by the specific connectivity of the reactants in this mechanistic sequence.

Influence of Substituent Electronic and Steric Properties on Regioselectivity

The electronic and steric properties of the substituents on the starting materials, particularly on the aldehyde, can significantly influence the course and efficiency of thiazolidinone synthesis.

Electronic Effects: The rate of the initial imine formation and the subsequent nucleophilic attack by thioglycolic acid are sensitive to the electronic nature of the aldehyde's substituents. Aromatic aldehydes bearing electron-withdrawing groups (EWGs) at the para-position tend to increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity facilitates the initial nucleophilic attack by the amine, often leading to faster reaction rates and higher yields of the final thiazolidinone product. Conversely, electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction. researchgate.net

Steric Effects: Steric hindrance from bulky substituents on the aldehyde or the amine can also affect reaction rates. While some studies report that the yield of 4-thiazolidinones is not highly sensitive to steric factors, researchgate.net significant steric bulk can hinder the approach of the nucleophiles (amine and thioglycolic acid), potentially lowering the reaction yield. In syntheses aiming for atropisomeric products (isomers arising from hindered rotation), steric bulk is intentionally used to control regioselectivity and achieve the desired chiral axis.

The interplay of these effects is summarized in the table below, based on general principles of reactivity.

| Substituent on Aryl Aldehyde | Electronic Effect | Influence on Carbonyl Carbon | Expected Impact on Reaction Rate |

|---|---|---|---|

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increases Electrophilicity | Accelerates reaction |

| -Cl (Chloro) | Electron-Withdrawing | Increases Electrophilicity | Accelerates reaction |

| -H (Hydrogen) | Neutral | Baseline Electrophilicity | Baseline rate |

| -CH₃ (Methyl) | Electron-Donating | Decreases Electrophilicity | Decelerates reaction |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreases Electrophilicity | Decelerates reaction |

Mechanistic Investigations of 2 Thiazolidinone Formation and Transformations

Detailed Reaction Pathways for Thiazolidinone Ring Construction

The formation of the 2-thiazolidinone (B52157) ring is a process rooted in the principles of nucleophilicity and intramolecular cyclization. While multiple synthetic routes to thiazolidinones exist, they generally converge on a common theme: the formation of a carbon-sulfur bond followed by a ring-closing step to create the five-membered heterocycle. nih.govhilarispublisher.com

One of the most common strategies for forming the related 4-thiazolidinone (B1220212) ring involves the condensation of an amine, an aldehyde, and a mercaptoacetic acid. nih.govhilarispublisher.com Two primary mechanistic pathways are proposed for this three-component reaction. In the first pathway (Pathway A), the amine and aldehyde react to form an imine intermediate. The sulfur atom of the mercaptoacetic acid then performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide formation to yield the thiazolidinone ring. nih.gov In the second pathway (Pathway B), an initial reaction between the amine and mercaptoacetic acid forms a thioamide, which then undergoes cyclocondensation with the aldehyde to form the final product. nih.gov

For the specific class of 2-thiazolidinones, a relevant pathway involves the reaction of a compound containing both an amino and a thiol group with a carbonyl source. A study on the cyclization of N-acetyl-l-cysteine (NAC), a structurally analogous compound, provides significant insight into the formation of an N-acetylated thiazolidinone ring system. nih.gov

The critical events in the construction of the thiazolidinone ring are the initial nucleophilic attack and the subsequent cyclization. The nature of these steps dictates the feasibility and efficiency of the synthesis.

In the context of N-acetylated thiazolidinone synthesis, computational and spectroscopic studies on the cyclization of N-acetyl-l-cysteine (NAC) in a basic medium reveal a detailed, multi-step pathway. nih.gov This process serves as an excellent model for understanding the intramolecular formation of the ring:

Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton from the thiol group (-SH) by a base. This generates a highly nucleophilic thiolate anion (-S⁻). The basicity of the medium is crucial, as it facilitates the formation of this key reactive intermediate. nih.gov

Nucleophilic Attack: The newly formed thiolate anion then performs an intramolecular nucleophilic attack on the electrophilic carbon of the adjacent carboxylic acid group. This attack is the primary bond-forming step for the heterocyclic ring.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Cyclization and Dehydration: The intermediate then collapses, leading to the expulsion of a water molecule and the formation of the stable, five-membered thiazolidinone ring. nih.gov

This sequence underscores the importance of the sulfur atom's nucleophilicity, which is significantly enhanced upon deprotonation. The geometry of the precursor molecule must also allow for the proper orbital overlap for the intramolecular attack to occur efficiently. In syntheses involving multiple components, such as the reaction of thiourea (B124793) with an α-haloacid, the initial step is often an S-alkylation (an SN2-type nucleophilic attack by the sulfur atom), which is then followed by a second, ring-closing nucleophilic attack from a nitrogen atom. nih.gov

Understanding Reaction Kinetics and Rate-Determining Steps in Thiazolidinone Synthesis

For the intramolecular cyclization modeled by N-acetyl-l-cysteine, kinetic studies show that the rate of thiazolidine (B150603) ring formation is highly dependent on the pH of the medium. The reaction proceeds faster as the basicity increases. nih.gov This observation strongly suggests that the initial deprotonation of the thiol group is a critical part of the rate-determining step. Since the concentration of the highly nucleophilic thiolate anion increases with pH, the rate of the subsequent nucleophilic attack is accelerated.

In more complex, multi-component syntheses, the rate-determining step can vary. For instance, in a copper-catalyzed "click reaction" used to synthesize thiazolidinone-triazole conjugates, Density Functional Theory (DFT) calculations identified the formation of a six-membered copper-containing ring intermediate as the rate-determining step for the triazole portion of the synthesis, with a specific energy barrier. nih.gov While this example does not describe the thiazolidinone formation itself, it illustrates how computational chemistry can pinpoint the energetic bottleneck in a reaction sequence.

Generally, in reactions involving imine formation followed by cyclization, the rate-determining step can be either the initial imine formation or the subsequent nucleophilic attack by the sulfur. The specific conditions, catalysts, and electronic properties of the substrates (e.g., electron-withdrawing or electron-donating groups) can influence which step is slower. nih.gov

Table 4.1: Factors Influencing Reaction Kinetics in Thiazolidinone Synthesis

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| pH / Basicity | Increased basicity generally accelerates the reaction. nih.gov | Facilitates the deprotonation of thiol groups, generating a more potent sulfur nucleophile (thiolate). |

| Substituent Effects | Electron-withdrawing groups on electrophilic centers can increase the rate. | Enhances the electrophilicity of the carbon atom being attacked by the sulfur nucleophile. nih.gov |

| Catalyst | Lewis or Brønsted acids can activate carbonyls or imines, increasing the rate. | Lowers the activation energy for the nucleophilic attack step. |

| Solvent | Solvent polarity can influence the stability of charged intermediates and transition states. | Stabilization of intermediates can lower the overall energy barrier of the reaction. |

Analysis of Side Reactions and Competing Pathways during Derivatization

The derivatization of a core molecule like (R)-4-acetyl-2-thiazolidinone is often complicated by the presence of multiple reactive sites, which can lead to side reactions and the formation of undesired byproducts. Understanding these competing pathways is essential for developing selective and high-yielding transformations.

One significant area of competing reactivity arises during acylation reactions. Studies on the acylation of imidazolidine-2-thione, a close structural analog of 2-thiazolidinone, reveal a competition between mono- and di-acylation. nih.gov The outcome is sensitive to the reactivity of the acylating agent and the reaction conditions. The mono-acylated product can sometimes react further to yield a di-acylated byproduct, reducing the yield of the desired compound. The formation of these di-acylated products is often favored, even when the acylating agent is used as the limiting reagent. nih.gov

Furthermore, the thiazolidinone ring itself contains several sites that can compete for reagents intended for the 4-acetyl group:

The Methylene (B1212753) Group at C-5: The protons on the carbon adjacent to the carbonyl group (C-4) and the sulfur atom are acidic and can be removed by a base. This makes the C-5 position a nucleophile that can participate in Aldol-type or Knoevenagel condensation reactions with aldehydes or ketones. researchgate.netresearchgate.net This is a major competing pathway if the derivatization of the acetyl group involves basic conditions.

The Sulfur Atom: The ring's sulfur atom retains some nucleophilicity and can be susceptible to oxidation. Strong oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, fundamentally altering the structure and properties of the molecule. researchgate.net

Ring Opening: Under certain reductive conditions (e.g., using strong reducing agents like LiAlH₄) or harsh hydrolytic conditions (e.g., boiling water for certain derivatives), the thiazolidinone ring can undergo cleavage. researchgate.net For example, reduction can break the bond between the sulfur and the C-2 carbon. researchgate.net

Table 4.2: Potential Side Reactions in the Derivatization of 4-acetyl-2-thiazolidinone

| Reactive Site | Type of Side Reaction | Conditions Favoring Side Reaction | Potential Byproduct |

|---|---|---|---|

| Nitrogen Atom (Amide) | Over-acylation | Highly reactive acylating agents, excess reagent. nih.gov | Di-acylated thiazolidinone |

| Methylene Group (C-5) | Knoevenagel/Aldol (B89426) Condensation | Basic conditions, presence of aldehydes/ketones. researchgate.net | 5-alkylidene-2-thiazolidinone |

| Sulfur Atom (S-1) | Oxidation | Presence of oxidizing agents (e.g., H₂O₂, peroxy acids). researchgate.net | Thiazolidinone-S-oxide or S-dioxide (sulfone) |

| Thiazolidinone Ring | Ring Cleavage | Strong reducing agents (e.g., LiAlH₄), harsh hydrolysis. researchgate.net | Acyclic amino-thio-acid derivatives |

Careful selection of reaction conditions, protecting groups, and reagents is therefore paramount to selectively modify the 4-acetyl group without engaging these competing pathways.

Spectroscopic and Crystallographic Characterization Methodologies for Thiazolidinones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of (R)-4-acetyl-2-thiazolidinone. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for a complete assignment of all proton and carbon signals and confirmation of the molecule's covalent framework.

The ¹H NMR spectrum of (R)-4-acetyl-2-thiazolidinone provides distinct signals for each unique proton environment. The spectrum is characterized by a singlet for the acetyl methyl protons and a complex set of multiplets for the three protons on the thiazolidinone ring, arising from diastereotopicity and spin-spin coupling. The methine proton at the chiral center (C4) typically appears as a doublet of doublets, coupled to the two geminal protons of the methylene (B1212753) group (C5). These methylene protons are themselves diastereotopic, exhibiting distinct chemical shifts and a geminal coupling to each other, in addition to vicinal coupling to the C4 proton.

Table 1: ¹H NMR Chemical Shift Data for (R)-4-acetyl-2-thiazolidinone

| Proton Assignment | Chemical Shift (δ, ppm) (Approx.) | Expected Multiplicity |

|---|---|---|

| -COCH₃ | 2.2 | Singlet (s) |

| -SCH₂- (H5a, H5b) | 3.4 | Multiplet (m) |

| -N-CH- | 4.7 | Multiplet (m) |

Note: Data are approximated from spectral images and may vary based on solvent and experimental conditions. chegg.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Five distinct signals are observed, corresponding to the methyl carbon, the methylene carbon, the methine carbon, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic, with the acetyl ketone carbonyl appearing significantly downfield (around 206 ppm) and the lactam (amide) carbonyl appearing at a more typical value for amides (around 171 ppm). chegg.com

Table 2: ¹³C NMR Chemical Shift Data for (R)-4-acetyl-2-thiazolidinone

| Carbon Assignment | Chemical Shift (δ, ppm) (Approx.) | Carbon Type (from DEPT) |

|---|---|---|

| -C H₃ | 23.2 | CH₃ |

| -S-C H₂- (C5) | 32.0 | CH₂ |

| -N-C H- (C4) | 59.6 | CH |

| Lactam C =O (C2) | 170.9 | C |

| Ketone C =O | 205.9 | C |

Note: Data are approximated from spectral images and may vary based on solvent and experimental conditions. chegg.com

To unambiguously assign the signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. chegg.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For (R)-4-acetyl-2-thiazolidinone, a key correlation would be observed between the methine proton (H4) and the two methylene protons (H5a and H5b), confirming their vicinal relationship within the five-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not typically required for a small molecule with a rigid stereocenter, NOESY could be used to confirm through-space proximity between protons, though its application here is limited.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the protonated carbons in the molecule: the H4 signal would correlate with the C4 signal, the H5 signals with the C5 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and linking different spin systems. Key expected correlations for (R)-4-acetyl-2-thiazolidinone include:

From the methyl protons (-COCH₃) to the ketone carbonyl carbon (C=O) and the C4 methine carbon.

From the H4 proton to the lactam carbonyl carbon (C2) and the ketone carbonyl carbon.

From the H5 methylene protons to the C4 methine carbon and the C2 lactam carbonyl carbon.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of (R)-4-acetyl-2-thiazolidinone is dominated by strong absorption bands corresponding to its two carbonyl groups. The presence of both a ketone and a lactam (a cyclic amide) results in two distinct C=O stretching frequencies.

Table 3: Expected Characteristic IR Absorption Bands for (R)-4-acetyl-2-thiazolidinone

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (Lactam) | N-H Stretch (if present) | ~3200 (often absent or broad) |

| C-H (sp³) | C-H Stretch | 2850-3000 |

| Ketone C=O | C=O Stretch | 1710-1725 |

| Amide C=O (Lactam) | C=O Stretch | 1670-1690 |

| C-N | C-N Stretch | 1200-1350 |

| C-S | C-S Stretch | 600-800 |

Note: These are typical frequency ranges for the specified functional groups. Actual values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₅H₇NO₂S. The calculated exact mass for the neutral molecule is approximately 145.0197 g/mol . Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion ([M]⁺ or [M+H]⁺). The fragmentation pattern provides further structural evidence.

Table 4: Theoretical Molecular Ion and Plausible Fragments for (R)-4-acetyl-2-thiazolidinone

| Ion | Formula | Calculated m/z (monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₇NO₂S]⁺ | 145.02 | Molecular Ion |

| [M-CH₃CO]⁺ | [C₃H₄NOS]⁺ | 102.00 | Loss of acetyl group |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For (R)-4-acetyl-2-thiazolidinone, with the molecular formula C₅H₇NO₂S, the theoretical elemental composition is calculated based on atomic masses.

Table 5: Elemental Analysis Data for C₅H₇NO₂S

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass | % Composition |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 41.36% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.86% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.65% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 22.05% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 22.09% |

| Total | | | 145.176 | 100.00% |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as an unequivocal technique for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of a molecule in the solid state. For chiral molecules such as 2-Thiazolidinone (B52157), 4-acetyl-, (R)-(9CI), X-ray crystallography is particularly crucial as it allows for the unambiguous assignment of the absolute configuration at stereogenic centers.

While X-ray crystallography is a cornerstone for structural elucidation in chemical research, a detailed single-crystal X-ray diffraction study for the specific compound (R)-4-acetyl-2-thiazolidinone is not publicly available in the searched scientific literature and crystallographic databases. Structural studies have been reported for a variety of thiazolidinone derivatives, confirming the utility of the technique in establishing their molecular geometries and intermolecular interactions. However, without specific crystallographic data for the title compound, a detailed analysis of its crystal packing, hydrogen bonding network, and precise molecular dimensions cannot be provided.

Were the crystallographic data available, the analysis would typically include the following details:

Crystal Data and Structure Refinement: This section would present the fundamental parameters that describe the crystal lattice and the conditions under which the diffraction data were collected and refined.

Interactive Data Table: Hypothetical Crystal Data for (R)-4-acetyl-2-thiazolidinone

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₇NO₂S |

| Formula Weight | 145.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

The Flack parameter would be a critical value, as a number close to zero for a known chiral compound would confirm the assignment of the (R) absolute configuration.

Molecular Conformation and Solid-State Packing: A detailed discussion would follow, describing the conformation of the thiazolidinone ring (e.g., envelope or twisted conformation) and the orientation of the acetyl substituent. The analysis would extend to the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice. These interactions are fundamental to understanding the physical properties of the solid material.

In the absence of an experimental crystal structure for (R)-4-acetyl-2-thiazolidinone, a comprehensive elucidation of its solid-state characteristics remains an area for future research.

Computational and Theoretical Investigations of Thiazolidinones

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are indispensable for exploring the dynamic nature of molecules and their interactions with biological targets. These techniques bridge the gap between static molecular structures and their functions in a complex biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. journaljpri.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand-protein complex. journaljpri.com For the thiazolidinone class of compounds, docking studies elucidate how these molecules fit into the active sites of enzymes or receptors, revealing key atomic-level interactions that govern their biological activity.

The docking process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (e.g., a thiazolidinone derivative) are prepared. This often involves adding hydrogen atoms, assigning charges, and defining the binding site or "docking box" on the receptor.

Conformational Sampling: The algorithm explores a wide range of possible conformations for the ligand within the defined active site, as well as its rotational and translational freedom.

Scoring Function: A scoring function is used to evaluate the fitness of each generated pose. These functions estimate the binding free energy of the complex, with lower scores typically indicating more favorable binding. The score is calculated based on factors like hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. journaljpri.com

Docking studies on various thiazolidinone derivatives have identified crucial interactions with target proteins. For instance, analyses have shown that the thiazolidinone ring can form hydrogen bonds with amino acid residues like Cysteine919 in VEGFR-2, while attached aromatic groups can engage in π-π stacking or hydrophobic interactions. nih.govnih.gov These interactions are critical for the stability and affinity of the ligand-receptor complex.

Table 1: Representative Interactions of Thiazolidinone Derivatives from Docking Studies

| Target Protein | Ligand Moiety | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Jak3 | Thiazolidinone Derivative | LEU905, GLU903 | Hydrogen Bond |

| Jak3 | Thiazolidinone Derivative | TYR904 | π-π Interaction |

| Acetylcholinesterase | Thiazolidinone Derivative | VAL294, GLU292 | Hydrogen Bond |

| Acetylcholinesterase | Thiazolidinone Derivative | TYR341 | π-π Interaction |

| VEGFR-2 | Thiazolidine-2,4-dione | Cysteine919 | Hydrogen Bond |

This table is generated based on findings for various thiazolidinone derivatives to illustrate the methodological output of docking studies. nih.govnih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and assess the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. nih.gov

For thiazolidinone-protein complexes, MD simulations can:

Validate Docking Results: By running simulations (often for hundreds of nanoseconds), researchers can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates from the active site.

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. It can highlight changes in the protein's structure and the ligand's conformation, which are not apparent from static docking poses.

Characterize Key Interactions: The persistence of specific hydrogen bonds or hydrophobic contacts identified in docking can be monitored throughout the simulation, confirming their importance for binding affinity.

Studies on thiazolidinone derivatives have used MD simulations to confirm the stability of complexes derived from docking calculations, providing further confidence in the predicted binding modes. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These methods provide a detailed understanding of electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like thiazolidinones to calculate their optimized geometry, conformational energies, and electronic properties. nih.gov DFT has been successfully used to determine the lowest energy conformers of substituted thiazolidin-4-ones, with results showing good agreement with experimental data from NMR spectroscopy. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. distantreader.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. distantreader.org

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. distantreader.org This is often associated with higher biological activity, as it implies a greater readiness for charge transfer to occur within the molecule or with a biological target. distantreader.org

For various thiazolidin-4-one derivatives, DFT calculations have been used to determine these energy values and predict their relative reactivity. distantreader.org

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors for Thiazolidine-2,4-dione Systems

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap ΔE (a.u.) |

|---|---|---|---|

| Thiazolidine-2,4-dione | -0.2720 | -0.0382 | 0.2338 |

| 3-methyl-thiazolidine-2,4-dione | -0.2676 | -0.0343 | 0.2333 |

| 5-methyl-thiazolidine-2,4-dione | -0.2692 | -0.0369 | 0.2323 |

| 3,5-dimethyl-thiazolidine-2,4-dione | -0.2651 | -0.0333 | 0.2318 |

Data derived from a computational study on thiazolidine-2,4-dione derivatives to illustrate the application of DFT. researchgate.net Note: a.u. = atomic units.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP surface maps the electrostatic potential onto the molecule's electron density surface, visualizing regions that are electron-rich (negative potential) or electron-poor (positive potential).

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are susceptible to electrophilic attack. They often correspond to lone pairs of electrons on heteroatoms like oxygen or nitrogen.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. They are typically found around hydrogen atoms attached to electronegative atoms.

Neutral Regions (Green): These areas have a relatively neutral potential.

For thiazolidinone structures, MESP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with a receptor's active site. researchgate.net For example, the carbonyl oxygens in the thiazolidinone ring would be expected to show a strong negative potential, marking them as key hydrogen bond acceptors.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule. For thiazolidinone derivatives, Density Functional Theory (DFT) is a commonly employed ab initio method that offers a good balance between computational cost and accuracy.

Conformational Analysis and Isomerization Pathways

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of thiazolidinone derivatives is therefore essential. Computational methods are particularly adept at exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers that separate them.

For various 5-substituted thiazolidin-4-one derivatives, DFT calculations have been successfully used to perform conformational analysis. nih.gov This involves geometry optimization of various possible initial structures to determine the lowest energy isomers and their conformers. nih.gov

Thiazolidinone derivatives can exist in different isomeric forms, such as Z/E isomers around double bonds and exo/endo conformers related to the ring structure. Computational studies on related thiazolidinones have shown that it is possible to predict the most stable conformations. For instance, in certain 5-substituted thiazolidin-4-ones, the exo conformers have been found to be energetically more favorable than the endo conformers. nih.gov

The prediction of stable conformations involves rotating dihedral angles and performing geometry optimization for each resulting structure to find the global minimum energy conformation. nih.gov For example, in a study of two 5-substituted thiazolidin-4-one derivatives, the global minimum structures were found to have two double bonds in a Z conformation and a third in an E conformation. nih.gov The dihedral angles of the minimum energy conformations often deviate from ideal values due to steric hindrance within the molecules. nih.gov

Table 1: Illustrative Relative Energies of Conformations for a Generic 5-Substituted Thiazolidinone (Note: This table is a generalized representation based on findings for related compounds and does not represent actual data for 2-Thiazolidinone (B52157), 4-acetyl-, (R)-(9CI))

| Conformer | Isomer | Relative Energy (kcal/mol) |

|---|---|---|

| Conf_1 | Exo | 0.00 |

| Conf_2 | Exo | +2.5 |

| Conf_3 | Endo | +5.0 |

| Conf_4 | Endo | +7.2 |

Isomerization is the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms are rearranged. Computational chemistry can be used to calculate the energy barriers for these isomerization reactions, providing insights into the stability of different isomers and the likelihood of their interconversion.

In the context of thiazolidinone derivatives, the investigation of isomerization pathways, including the corresponding transition states, has been performed using methods like DFT. nih.gov The energy barriers for cis-trans isomerization, for example, can be calculated. Studies on related compounds have revealed relatively high energy gaps for isomerization, often exceeding 20 kcal/mol. nih.gov Such high energy barriers suggest that there is a single dominant conformation and that the isomerization process from one isomer to another is difficult under normal conditions. nih.gov This computational finding often aligns with experimental results from techniques like 2D-NMR spectroscopy. nih.gov

Table 2: Illustrative Energy Barriers for Isomerization in a Generic 5-Substituted Thiazolidinone (Note: This table is a generalized representation based on findings for related compounds and does not represent actual data for 2-Thiazolidinone, 4-acetyl-, (R)-(9CI))

| Isomerization Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Exo (Z) -> Exo (E) | 22.5 |

| Endo (Z) -> Endo (E) | 25.1 |

| Exo -> Endo | 15.8 |

Structure-Property Relationship Studies through Computational Prediction

Computational methods are also employed to establish relationships between the chemical structure of a molecule and its properties, including biological activity. These Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable in drug discovery and materials science.

For the broader class of thiazolidinone derivatives, computational tools have been used to predict various properties. For instance, platforms like SwissADME can be used to forecast pharmacokinetic properties and drug-likeness based on the computed structure of a molecule. dntb.gov.ua While specific structure-property relationship studies for 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) are not detailed in the available literature, the general approach would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined properties. This allows for the in silico screening of derivatives and the rational design of new compounds with desired characteristics.

Advanced Research Perspectives on Thiazolidinone Scaffolds in Chemical Design

Rational Design Principles for Structural Diversity and Targeted Synthesis of Novel Thiazolidinones

The rational design of novel thiazolidinones is fundamentally guided by the principle of privileged substructure-based diversity-oriented synthesis. ump.edu.pl This approach leverages the inherent chemical and stereochemical properties of the thiazolidinone ring to create libraries of structurally diverse molecules with tailored functionalities. The key design principles revolve around strategic modifications at the N3, C2, and C5 positions of the thiazolidinone core.

A primary design strategy involves the use of the thiazolidinone scaffold as a chiral auxiliary. The "(R)" configuration at the C4 position of 2-Thiazolidinone (B52157), 4-acetyl-, (R)-(9CI) is crucial for inducing stereoselectivity in synthetic transformations. The acetyl group at the 4-position is a precursor to the carboxylic acid, but the core chiral structure is often derived from naturally occurring amino acids, which imparts a specific, predictable stereochemistry to the molecule. In asymmetric synthesis, N-acyl derivatives of chiral thiazolidinones are widely employed to control the stereochemical outcome of reactions such as aldol (B89426) additions and alkylations. The rationale is that the bulky substituent on the chiral center (derived from an amino acid like phenylalanine or valine) effectively shields one face of the enolate formed from the N-acyl group, directing the approach of electrophiles to the opposite face.

Targeted synthesis of novel thiazolidinones often involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net These reactions are highly valued for their efficiency and atom economy, enabling the creation of diverse compound libraries by varying the constituent components—typically an amine, a carbonyl compound, and a mercapto-carboxylic acid. For chiral thiazolidinones, the synthesis often starts from a chiral amino alcohol or amino acid, ensuring the stereocenter is set at the beginning of the synthetic sequence.

The following table summarizes key approaches to the targeted synthesis of diverse thiazolidinone derivatives.

| Synthesis Strategy | Key Reactants | Outcome/Application |

| Multi-component Reaction | Amine, Aldehyde/Ketone, Mercaptoacetic acid | Rapid generation of diverse 2,3-disubstituted thiazolidinones. |

| From Chiral Amino Alcohols | Chiral amino alcohol, Carbon disulfide/Phosgene | Formation of chiral oxazolidinethiones or thiazolidinones used as auxiliaries. |

| Cyclocondensation | Schiff bases, Thioglycolic acid | A common and versatile method for creating the thiazolidinone ring. scispace.com |

| Knoevenagel Condensation | Pre-formed thiazolidinone, Aldehyde/Ketone | Introduction of substituents at the C5 position, often creating a C=C double bond. nih.gov |

Strategies for Structural Optimization and Diversification of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) Analogues

Structural optimization of analogues of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is primarily driven by its application as a chiral auxiliary in asymmetric synthesis. The goal is to enhance diastereoselectivity, improve reaction yields, and facilitate the cleavage of the auxiliary from the product. Diversification strategies focus on modifying the core structure to fine-tune its steric and electronic properties.

One of the most effective strategies is the modification of the N-acyl group. While the subject compound features an acetyl group, substituting it with other acyl groups (e.g., propionyl, benzoyl) can significantly influence the conformation of the enolate intermediate, thereby altering the stereochemical outcome of subsequent reactions. For example, N-propionyl derivatives are extensively used in asymmetric aldol reactions to generate "Evans syn" or "non-Evans syn" aldol adducts, depending on the reaction conditions. scielo.org.mx

Another key optimization point is the substituent at the C4 position, which dictates the steric environment. In many chiral auxiliaries, this position is occupied by a bulky group like a benzyl or isopropyl group, derived from phenylalanine or valine, respectively. These groups provide effective facial shielding. Optimization involves exploring different amino acid-derived substituents to achieve higher levels of asymmetric induction.

The heteroatom at the 2-position also offers a site for modification. While the parent compound is a 2-thiazolidinone (carbonyl at C2), related structures like thiazolidine-2-thiones (thiocarbonyl at C2) are also potent chiral auxiliaries. scielo.org.mxnih.govresearchgate.net The change from an oxygen to a sulfur atom can alter the metal-chelating properties of the enolate, which is a critical factor in transition-state geometry and, consequently, diastereoselectivity.

The table below outlines common strategies for the optimization and diversification of such chiral thiazolidinone analogues.

| Modification Site | Strategy | Purpose | Example Analogue |

| N3-Acyl Group | Varying the acyl substituent (e.g., propionyl, benzoyl). | To alter enolate geometry and improve diastereoselectivity. | N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one scielo.org.mx |

| C4-Substituent | Introducing different bulky groups derived from various amino acids. | To enhance steric hindrance and control facial selectivity. | (S)-4-Isopropyl-2-oxazolidinone |

| C2-Heteroatom | Replacing the carbonyl group with a thiocarbonyl. | To modify metal chelation and influence transition state. | Thiazolidine-2-thione derivatives |

| C5-Position | Introducing substituents via Knoevenagel condensation. | To create new scaffolds and explore structure-activity relationships. | 5-Arylidene-4-thiazolidinones |

Exploration of Thiazolidinone Analogues as Versatile Chemical Building Blocks for Complex Molecular Architectures

Chiral thiazolidinone analogues, including structures related to 2-Thiazolidinone, 4-acetyl-, (R)-(9CI), are highly valued as versatile building blocks in the synthesis of complex, stereochemically defined molecules. ump.edu.plresearchgate.net Their utility stems from their ability to function as "traceless" auxiliaries—they guide the stereoselective formation of new chiral centers and can then be removed without leaving a trace of their structure in the final product, or they can be incorporated into the final molecular architecture.

The primary application is in asymmetric aldol reactions. The N-acyl thiazolidinone is deprotonated to form a chiral enolate, which then reacts with an aldehyde. The stereochemistry of the resulting β-hydroxy carbonyl compound is controlled by the chiral auxiliary. After the reaction, the auxiliary can be cleaved by hydrolysis or alcoholysis to reveal a chiral carboxylic acid, ester, or amide, which serves as a key intermediate for the synthesis of natural products and pharmaceuticals. For instance, chlorotitanium enolates of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one have been successfully used to create aldol adducts with high diastereoselectivity. scielo.org.mx

Furthermore, 5-ene-4-thiazolidinones, which can be synthesized from the parent thiazolidinone scaffold, are effective building blocks for creating more complex heterocyclic systems. nih.gov The exocyclic double bond at the C5 position acts as a Michael acceptor or a dienophile, allowing for subsequent cycloaddition or conjugate addition reactions. This strategy enables the construction of fused ring systems, such as thiopyrano[2,3-d]thiazoles, which are of interest in medicinal chemistry. ump.edu.pl

The versatility of these building blocks is highlighted in their use for synthesizing a wide array of biologically relevant molecules, as summarized in the table below.

| Application | Role of Thiazolidinone | Resulting Structure/Molecule Type |

| Asymmetric Aldol Reactions | Chiral auxiliary to control stereochemistry. | Enantiomerically pure β-hydroxy acids, esters, and amides. |

| Asymmetric Alkylation | Chiral template for controlling the addition of alkyl groups. | Chiral α-substituted carboxylic acids. |

| Michael Additions | 5-ene-thiazolidinones act as Michael acceptors. | Complex adducts with new stereocenters. |

| Diels-Alder Reactions | 5-ene-thiazolidinones act as dienophiles. | Fused heterocyclic systems (e.g., thiopyrano[2,3-d]thiazoles). |

| Synthesis of β-Lactams | Chiral template in cyclization reactions. | Enantiomerically pure β-lactam antibiotics. |

Future Research Directions and Emerging Trends in 2 Thiazolidinone Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Chiral Thiazolidinones

The synthesis of enantiomerically pure chiral thiazolidinones remains a cornerstone of medicinal and organic chemistry. Future research is geared towards refining and discovering new asymmetric synthetic routes that offer high stereocontrol, yield, and atom economy.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. Research in this area is focused on the design and application of novel chiral organic molecules, such as proline derivatives and bifunctional squaramides, to catalyze the enantioselective formation of the thiazolidinone ring. These catalysts operate via mechanisms like iminium and enamine activation, enabling precise control over the stereochemical outcome. The development of cascade reactions, where multiple bonds are formed in a single pot with high stereoselectivity, is a particularly promising trend.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild reaction conditions. Future directions in the biocatalytic production of chiral thiazolidinones include the use of lipases for the kinetic resolution of racemic mixtures. In this approach, an enzyme selectively acylates one enantiomer of a racemic thiazolidinone precursor, allowing for the separation of the two enantiomers. Furthermore, researchers are exploring the use of engineered enzymes and whole-cell systems to perform asymmetric cyclization reactions, directly producing the desired enantiomerically pure thiazolidinone from achiral starting materials. This approach is highly chemo-, regio-, and stereoselective.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. Novel, more efficient, and easily recyclable chiral auxiliaries derived from natural products like amino acids and terpenes are being developed. These auxiliaries are temporarily attached to the substrate to direct the stereochemical course of a reaction and are subsequently cleaved to yield the enantiomerically enriched product. Research is focused on developing auxiliaries that can be removed under mild conditions and reused, enhancing the sustainability of the process.

| Methodology | Key Features | Emerging Trends |

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Development of bifunctional catalysts, cascade reactions. |

| Biocatalysis | High specificity, environmentally benign, mild conditions. | Enzyme engineering, whole-cell catalysis, dynamic kinetic resolution. |

| Chiral Auxiliaries | Covalent attachment to guide stereochemistry, reliable. | Development of recyclable auxiliaries, milder cleavage conditions. |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity in Thiazolidinone Production

The efficiency and selectivity of thiazolidinone synthesis are critically dependent on the catalytic system employed. The exploration of novel catalysts is a vibrant area of research, with a focus on enhancing reaction rates, improving yields, and ensuring high stereoselectivity while promoting greener chemistry.

Nanoparticle Catalysis: Nanoparticles, owing to their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), are gaining traction as they can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. These nanoparticles can be functionalized with catalytic species, including acids, bases, or metal complexes, to create highly active and reusable heterogeneous catalysts for thiazolidinone synthesis. For instance, nano-CdZr4(PO4)6 has been shown to be an efficient catalyst for the synthesis of bis-thiazolidinones.

Supported Catalysts: Anchoring homogeneous catalysts onto solid supports is a strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation of the latter. Silica (B1680970), zeolites, and polymers are common supports. For example, protic acids like perchloric acid supported on silica gel (HClO4–SiO2) have demonstrated enhanced catalytic potential for the one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones.

Homogeneous Catalysis: While heterogeneous catalysts offer advantages in terms of separation, homogeneous catalysts often provide superior activity and selectivity. Research in this area is focused on the development of novel metal-organic frameworks (MOFs) and coordination complexes that can operate under milder conditions and with lower catalyst loadings. Lewis acid catalysis, for instance, continues to be explored for stereocontrolled ring-opening and cyclization reactions in the synthesis of chiral thiazolidinones.

| Catalyst Type | Advantages | Examples |

| Nanoparticles | High surface area, high activity, recyclability (especially magnetic). | Fe3O4-based nanocatalysts, nano-CdZr4(PO4)6. |

| Supported Catalysts | Easy separation, combines benefits of homogeneous and heterogeneous systems. | HClO4–SiO2, catalysts on polymer supports. |

| Homogeneous Catalysts | High activity and selectivity, well-defined active sites. | Metal-organic frameworks, chiral Lewis acids. |

Advanced Computational Methodologies for Predicting Novel Thiazolidinone Reactivity and Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. The application of advanced computational methodologies to thiazolidinone chemistry is an emerging trend that promises to accelerate the discovery of novel reactions and the optimization of existing processes.

Density Functional Theory (DFT) Studies: DFT calculations are increasingly being used to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and understand the role of catalysts. By modeling the transition states of a reaction, researchers can gain insights into the factors that control enantioselectivity and regioselectivity. This knowledge can then be used to rationally design more efficient catalysts and reaction conditions. For example, DFT studies can help in understanding the mechanism of cycloaddition reactions involving thiazolidinones, guiding the synthesis of specific isomers.

Molecular Modeling and Docking: In the context of medicinal chemistry, molecular modeling and docking studies are crucial for predicting the interaction of novel thiazolidinone derivatives with biological targets. By simulating the binding of a molecule to the active site of a protein, researchers can predict its potential biological activity and guide the design of more potent and selective drug candidates. This predictive power helps in prioritizing synthetic targets and reducing the time and cost associated with drug discovery.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the key structural features that contribute to a desired biological effect, QSAR can guide the design of new thiazolidinone derivatives with improved properties. This approach is particularly useful in optimizing lead compounds in drug development programs.

Integration of Flow Chemistry and Continuous Manufacturing Techniques for Scalable Thiazolidinone Synthesis

The translation of laboratory-scale syntheses to industrial production is a significant challenge. Flow chemistry and continuous manufacturing are emerging as transformative technologies that offer numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability.

Microreactor Technology: Performing chemical reactions in microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, leading to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions. The synthesis of thiazolidinone intermediates and final products can be significantly optimized using this technology.

Continuous Purification and Isolation: The integration of continuous purification techniques, such as continuous crystallization and chromatography, with flow synthesis allows for a fully automated and streamlined manufacturing process. This "end-to-end" continuous manufacturing approach minimizes manual handling, reduces waste, and ensures consistent product quality.

Process Analytical Technology (PAT): The implementation of PAT in continuous manufacturing processes enables real-time monitoring and control of critical process parameters. By using in-line analytical techniques (e.g., spectroscopy), the quality of the product can be continuously assessed, and any deviations from the desired specifications can be corrected in real-time, leading to a more robust and reliable manufacturing process for thiazolidinones.

The adoption of these advanced manufacturing techniques is expected to play a crucial role in the cost-effective and sustainable production of chiral thiazolidinones for various applications.

Q & A

Q. What protocols ensure safe handling of (R)-4-acetyl-2-thiazolidinone during long-term storage and disposal?

- Methodological Answer : Store under inert atmosphere (N) at -20°C in amber vials to prevent oxidation and photodegradation. For disposal, neutralize with 10% KOH/ethanol solution and incinerate in a licensed hazardous waste facility. Regularly update SDS documentation and conduct compatibility studies with storage containers (e.g., glass vs. polymer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.